A Technical Guide to the Physicochemical Properties of (4-hydroxybutyl) hydrogen succinate
A Technical Guide to the Physicochemical Properties of (4-hydroxybutyl) hydrogen succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-hydroxybutyl) hydrogen succinate, also known as butanedioic acid, mono(4-hydroxybutyl) ester, is a bifunctional organic molecule of significant interest in materials science and potentially in drug delivery systems.[1] Industrially, it serves as a crucial intermediate in the synthesis of the biodegradable and bio-based polyester, poly(butylene succinate) (PBS).[2][3] Its structure, containing both a terminal carboxylic acid and a hydroxyl group, imparts unique properties that are critical for polymerization and potential derivatization. This technical guide provides a comprehensive overview of the core physicochemical properties of (4-hydroxybutyl) hydrogen succinate, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of PBS.
Physicochemical Properties
The physicochemical properties of (4-hydroxybutyl) hydrogen succinate are fundamental to its handling, purification, analysis, and application.[4] The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-hydroxybutoxy)-4-oxobutanoic acid | [5] |
| CAS Number | 56149-52-1 | [6] |
| Molecular Formula | C₈H₁₄O₅ | [5][6] |
| Molecular Weight | 190.19 g/mol | [5][6] |
| Melting Point | 104.21 °C | [6] |
| Boiling Point | 373.6 °C at 760 mmHg | [2] |
| Flash Point | 150.6 °C | [2] |
| Density | 1.217 g/cm³ | [2] |
| pKa (Predicted) | 4.43 ± 0.17 | [2][7] |
| LogP | -0.4 | [5] |
| Hydrogen Bond Donor Count | 2 | [2][5] |
| Hydrogen Bond Acceptor Count | 5 | [2][5] |
| Rotatable Bond Count | 8 | [2][5] |
| Exact Mass | 190.08412354 Da | [2][5] |
| Polar Surface Area | 83.83 Ų |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of (4-hydroxybutyl) hydrogen succinate.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of dry (4-hydroxybutyl) hydrogen succinate is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently on a hard surface to pack the solid into the sealed end. This is repeated until a column of 2-3 mm of tightly packed sample is obtained.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.
-
Heating: The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
Determination of Melting Range: A fresh sample is prepared, and the apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4][6]
Boiling Point Determination (Thiele Tube Method)
This protocol outlines the micro-scale determination of the boiling point using a Thiele tube.
Apparatus:
-
Thiele tube
-
Mineral oil or silicone oil
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Rubber band or wire to attach the test tube to the thermometer
-
Bunsen burner or micro-burner
Procedure:
-
Sample Preparation: Approximately 0.5 mL of (4-hydroxybutyl) hydrogen succinate is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer assembly is then clamped so that it is suspended in the Thiele tube, with the oil level above the side arm.
-
Heating: The side arm of the Thiele tube is gently heated with a small flame. This creates a convection current that ensures uniform heating of the oil bath.
-
Observation: As the temperature rises, dissolved air will first escape from the capillary tube. When the boiling point of the liquid is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]
Solubility Determination
This protocol describes a qualitative method for determining the solubility of (4-hydroxybutyl) hydrogen succinate in various solvents.
Apparatus:
-
Small test tubes
-
Graduated cylinder or pipettes
-
Spatula
-
Vortex mixer (optional)
-
Solvents: water, diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)
Procedure:
-
Water Solubility: Approximately 0.1 g of the solid compound is placed in a test tube, and 3 mL of water is added in portions with vigorous shaking after each addition. The compound is classified as soluble or insoluble.[5]
-
Ether Solubility: If the compound is soluble in water, the test is repeated with a fresh sample and diethyl ether as the solvent.[5]
-
Aqueous Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% NaOH solution and 5% NaHCO₃ solution. If a water-insoluble compound dissolves in a basic solution, it indicates the presence of an acidic functional group.[9]
-
If the compound is insoluble in the basic solutions, its solubility in 5% HCl is tested to check for basic functional groups.[5]
pKa Determination (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.
Apparatus:
-
pH meter with a glass electrode (calibrated)
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water
Procedure:
-
Sample Preparation: A known mass of (4-hydroxybutyl) hydrogen succinate is dissolved in a known volume of deionized water in a beaker.
-
Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.
-
Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Collection: The titration is continued past the equivalence point, which is characterized by a sharp change in pH.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[1]
LogP Determination (Shake-Flask Method)
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).
Apparatus:
-
Separatory funnel
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC for concentration measurement
-
Vortex mixer or shaker
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Sample Preparation: A known amount of (4-hydroxybutyl) hydrogen succinate is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the solution is placed in a separatory funnel with a known volume of the other phase. The funnel is stoppered and shaken vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]
Synthesis Pathway Visualization
(4-hydroxybutyl) hydrogen succinate is a key intermediate in the two-step synthesis of poly(butylene succinate) (PBS). The first step is the esterification of succinic acid and 1,4-butanediol to form the monoester. The second step is the polycondensation of this intermediate to form the polymer.
Caption: Synthesis pathway of Poly(butylene succinate) (PBS).
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of (4-hydroxybutyl) hydrogen succinate, along with comprehensive experimental protocols for their determination. The visualization of its role as a key intermediate in the synthesis of PBS highlights its importance in polymer chemistry. This information serves as a valuable resource for researchers and professionals working with this versatile compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. acdlabs.com [acdlabs.com]
